2',4',6'-Trihydroxyacetophenone

Vue d'ensemble

Description

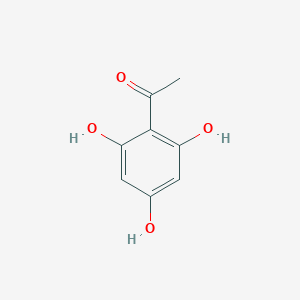

2',4',6'-Trihydroxyacetophenone (THAP), also known as phloroacetophenone, is a naturally occurring benzenetriol derivative with hydroxyl groups at the 2', 4', and 6' positions of the acetophenone backbone (Figure 1). THAP is also utilized as a matrix in MALDI-MS for glycoproteins and RNA analysis due to its ionization efficiency.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La phloracetophénone peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction de Hoesch, où le phloroglucinol réagit avec l'acétonitrile en présence de chlorure de zinc et de chlorure d'hydrogène. Le mélange réactionnel est refroidi et laissé reposer, ce qui conduit à la formation de phloracetophénone .

Méthodes de Production Industrielle : En milieu industriel, la phloracetophénone est souvent produite par l'action du chlorure d'acétyle sur le phloroglucinol en présence de chlorure d'aluminium. Cette méthode est efficace et donne un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : La phloracetophénone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs:

Oxydation : La phloracetophénone peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être réalisée à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent l'halogénation ou la nitration à l'aide de réactifs tels que le brome ou l'acide nitrique.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools correspondants .

4. Applications de la Recherche Scientifique

La phloracetophénone a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

La phloracetophénone exerce ses effets principalement par l'activation de la 7α-hydroxylase du cholestérol (CYP7A1), une enzyme impliquée dans le métabolisme du cholestérol. En augmentant l'activité de cette enzyme, la phloracetophénone favorise la conversion du cholestérol en acides biliaires, diminuant ainsi les taux de cholestérol dans l'organisme. De plus, elle stimule la sécrétion biliaire par la voie de la protéine de résistance aux médicaments-2 (Mrp2) .

Applications De Recherche Scientifique

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Overview : THAP is widely used as a matrix in MALDI-MS due to its excellent ionization efficiency and ability to facilitate the analysis of biomolecules.

- Nucleotide Analysis : THAP has been utilized in the analysis of nucleotides, enhancing the detection sensitivity during MALDI-TOF mass spectrometry. This application is crucial for genetic studies and diagnostics .

- Peptide and Protein Analysis : It has shown effectiveness in analyzing phosphorylated peptides and proteins, allowing for detailed studies of protein modifications and interactions .

- Anthocyanin Detection : The compound has also been employed in the qualitative and quantitative analysis of anthocyanins in food products, showcasing its utility in food chemistry .

Pharmacological Applications

Therapeutic Potential : Research indicates that THAP exhibits various biological activities that may have therapeutic implications:

- Antiobesity Effects : A study isolated THAP from Myrcia multiflora and demonstrated its hypolipidemic effects, suggesting potential use in obesity management by reducing lipid absorption .

- Cholesterol Regulation : Its role in enhancing bile secretion may contribute to cholesterol metabolism, making it a candidate for further investigation in cardiovascular health .

Lipid Analysis

Lipid Profiling : THAP has been evaluated as a matrix for lipid analysis using MALDI-MS, focusing on various lipid classes including neutral storage lipids. This application is significant for metabolic studies and understanding lipid-related diseases .

Case Study 1: Lipid Analysis Using THAP

In a study published by ResearchGate, researchers utilized THAP as a matrix for analyzing various lipid classes through MALDI-MS. The findings indicated that THAP significantly improved the ionization efficiency of lipids compared to traditional matrices, thus providing more reliable results for lipid profiling .

Case Study 2: Therapeutic Effects of THAP

A clinical study focused on the antiobesity effects of THAP isolated from Myrcia multiflora. The results showed that subjects receiving THAP exhibited reduced lipid absorption and improved metabolic profiles, highlighting its potential as a therapeutic agent against obesity .

Mécanisme D'action

Phloracetophenone exerts its effects primarily through the activation of cholesterol 7α-hydroxylase (CYP7A1), an enzyme involved in cholesterol metabolism. By enhancing the activity of this enzyme, phloracetophenone promotes the conversion of cholesterol to bile acids, thereby lowering cholesterol levels in the body. Additionally, it stimulates bile secretion through the multidrug resistance protein-2 (Mrp2) pathway .

Comparaison Avec Des Composés Similaires

Structural Analogs: Methoxylated and Glycosylated Derivatives

THAP serves as a precursor for synthesizing derivatives with modified biological properties:

- 2'-Hydroxy-4',6'-dimethoxyacetophenone (215): Synthesized via selective methylation of THAP, this derivative retains one hydroxyl group, enhancing lipophilicity. It is used in chromone synthesis.

- 2',6'-Dihydroxy-4'-methoxyacetophenone (214): A partially methylated analog formed in low yield (40%) under specific conditions.

- 2,4,6-Trihydroxyacetophenone 2-O-glucopyranoside: A glycosylated derivative isolated from Lysimachia patungensis, improving water solubility while maintaining antioxidant activity.

Table 1: Structural and Functional Comparison of THAP and Derivatives

Phenolic Compounds: Phloroglucinol and Polyphenols

- Phloroglucinol (PG): A simpler trihydroxybenzene lacking the acetophenone moiety. Unlike THAP, PG shows hepatoprotective effects only via intraperitoneal administration, whereas THAP is effective orally.

- Silymarin: A flavonoid complex with hepatoprotective activity comparable to THAP (reduces CCl4-induced liver damage).

Chromones Derived from THAP

THAP is a key intermediate in synthesizing chromones, such as 5,7-dihydroxychromone (72) , via condensation with ethyl oxalyl chloride. Chromones exhibit distinct bioactivities, including anti-inflammatory and antimicrobial effects, but lack THAP’s lipid-lowering properties.

MALDI Matrices: THAP vs. CHCA and DHB

Activité Biologique

2',4',6'-Trihydroxyacetophenone (THA), also known as phloracetophenone, is a phenolic compound with significant biological activities, particularly in the context of metabolic disorders. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 480-66-0

- Molecular Formula : C8H8O4

- Natural Sources : THA is primarily isolated from plants such as Myrcia multiflora and Curcuma comosa, where it plays a role in the plant's defense mechanisms and metabolic processes.

1. Antiobesity Effects

Research indicates that THA exhibits notable antiobesity properties. A study conducted on mice demonstrated that THA significantly reduced body weight gain when administered alongside a high-fat diet. The mechanisms identified include:

- Inhibition of Pancreatic Lipase : THA inhibits pancreatic lipase activity, leading to decreased intestinal absorption of dietary fats. In acute assays, THA reduced serum cholesterol levels by 37% and triglycerides by 46%, outperforming standard treatments like lovastatin and orlistat .

- Long-term Weight Management : In chronic studies, THA continued to show efficacy in lowering triglyceride levels (61% reduction) and cholesterol levels (32% reduction) compared to other treatments .

2. Hypolipidemic Activity

THA has been shown to possess hypolipidemic effects, which are beneficial in managing lipid profiles:

- Cholesterol Lowering : It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, thereby promoting cholesterol metabolism .

- Bile Secretion Stimulation : THA stimulates bile secretion through multidrug resistance protein-2 (Mrp2), facilitating the excretion of cholesterol .

The biological activities of THA can be attributed to several mechanisms:

Case Study: Antiobesity Effects

In a controlled study using high-fat diet-induced obesity models in mice, THA was administered at various dosages. The results highlighted:

- Weight Loss : Mice receiving THA showed weight loss comparable to those treated with orlistat.

- Serum Lipid Profiles : Significant reductions in total cholesterol and triglycerides were observed, indicating an effective lipid-lowering profile .

Research Findings

Recent studies have further elucidated the potential of THA:

- A study published in Planta Medica demonstrated that THA not only reduced lipid absorption but also had a prolonged effect on pancreatic lipase inhibition lasting up to six hours post-administration .

- Another investigation highlighted its role as a competitive inhibitor of protein tyrosine phosphatase (PTP) 1B, suggesting potential implications for diabetes management through enhanced insulin signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are available for 2',4',6'-trihydroxyacetophenone, and how can selectivity in methylation/demethylation be optimized?

- Methodology : Selective methylation of this compound can be achieved using methyl iodide and potassium carbonate in refluxing acetone. The reaction proceeds via an SN2 mechanism, targeting specific hydroxyl groups to yield derivatives like 2'-hydroxy-4',6'-dimethoxyacetophenone (50% yield) . For demethylation, trimethoxy precursors (e.g., 2',4',6'-trimethoxyacetophenone) can be selectively demethylated under controlled acidic or basic conditions. Optimization requires adjusting reaction time, temperature, and stoichiometry of methylating agents to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. NMR (<sup>1</sup>H, <sup>13</sup>C) confirms hydroxyl and acetyl group positions, while mass spectrometry (MS) verifies molecular weight (168.15 anhydrous; 186.16 monohydrate). Purity is validated via melting point analysis and HPLC retention times, with ≥99% purity achievable through recrystallization or column chromatography .

Q. What solvent systems are optimal for preparing stock solutions of this compound in biological assays?

- Methodology : The compound is soluble in DMSO (148.68 mM), water (11.89 mM), and organic solvents like chloroform or ethyl acetate. For in vitro studies, dissolve in DMSO and dilute with aqueous buffers to avoid precipitation. For in vivo applications, ensure stock solutions are prepared fresh to prevent degradation, and use biocompatible solvents (e.g., saline with <5% DMSO) .

Advanced Research Questions

Q. How does this compound enhance cholesterol 7α-hydroxylase (CYP7A1) activity, and what experimental models validate this mechanism?

- Methodology : In vitro, treat HepG2 cells with 1–4 µM this compound and measure CYP7A1 mRNA levels via qRT-PCR and enzyme activity via LC-MS bile acid quantification. In vivo, administer 125–250 µmol/kg (duodenal injection in rats) and analyze bile flow and CYP7A1 expression. The compound upregulates CYP7A1 via PPARα activation, confirmed using PPARα knockout models .

Q. What role does this compound play in MALDI-TOF mass spectrometry for sphingolipid detection?

- Methodology : As a MALDI matrix, it facilitates lithium adduct formation ([M+Li]<sup>+</sup>) for enhanced sensitivity in lipidomics. Combine with lithium hydroxide hydrolysis to remove ionization suppressants (e.g., glycerophospholipids). Optimize matrix concentration (10 mg/mL in 50% acetonitrile/0.1% TFA) and laser energy to detect low-abundance ceramides in liver, brain, and plasma samples .

Q. How can researchers resolve contradictions in reported bioactivities of this compound derivatives?

- Methodology : Comparative studies using standardized assays are critical. For example, hepatoprotective effects (e.g., CCl4-induced injury in mice) may vary due to differences in derivative substituents or dosing regimens. Use in vitro toxicity screens (e.g., HepG2 viability assays) alongside in vivo models to validate dose-dependent effects. Cross-reference structural analogs (e.g., prenylated derivatives) to identify structure-activity relationships .

Q. What experimental designs are recommended for studying the choleretic activity of this compound via MRP2 transport?

- Methodology : Isolate rat hepatocytes or use Mrp2-transfected cell lines (e.g., MDCK-II) to measure bile acid transport. Apply 1–4 µmol/min of the compound and quantify taurocholate efflux via LC-MS. In vivo, perform bile duct cannulation in rats and monitor bile flow rates post-duodenal administration. Compare results with MRP2 inhibitors (e.g., MK571) to confirm mechanism .

Q. How can this compound be utilized in the synthesis of bioactive chalcone derivatives?

- Methodology : Protect hydroxyl groups (e.g., acetylation) to prevent side reactions during Claisen-Schmidt condensation with substituted benzaldehydes. Deprotect post-synthesis using mild base (e.g., K2CO3/MeOH). Characterize derivatives via IR (C=O stretch at ~1650 cm<sup>−1</sup>) and evaluate antidepressant activity using forced swim (FST) and tail suspension (TST) tests in rodents .

Propriétés

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYFDVVXLMULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060061 | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-66-0 | |

| Record name | 2′,4′,6′-Trihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7XD8830T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.